molecular formula C28H24BrN3O3 B11048972 [4-(4-Bromophenyl)-2,6-dihydroxy-2,6-di(pyridin-2-yl)cyclohexyl](pyridin-2-yl)methanone

[4-(4-Bromophenyl)-2,6-dihydroxy-2,6-di(pyridin-2-yl)cyclohexyl](pyridin-2-yl)methanone

Cat. No.: B11048972
M. Wt: 530.4 g/mol
InChI Key: WCMYMURTCHSGSY-UHFFFAOYSA-N
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Description

4-(4-BROMOPHENYL)-2,6-DIHYDROXY-2,6-DI(2-PYRIDYL)CYCLOHEXYLMETHANONE: is a complex organic compound characterized by its unique structure, which includes multiple pyridyl groups and a bromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-BROMOPHENYL)-2,6-DIHYDROXY-2,6-DI(2-PYRIDYL)CYCLOHEXYLMETHANONE typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the cyclohexyl core: This step involves the cyclization of a suitable precursor, often through a Diels-Alder reaction.

    Introduction of the pyridyl groups: This can be achieved through nucleophilic substitution reactions where pyridine derivatives are introduced.

    Bromination: The bromophenyl group is introduced via electrophilic aromatic substitution using bromine or a brominating agent.

    Hydroxylation: The hydroxyl groups are introduced through oxidation reactions, often using reagents like hydrogen peroxide or osmium tetroxide.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-pressure conditions, and catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like lithium aluminum hydride.

    Substitution: The pyridyl groups can undergo various substitution reactions, such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, osmium tetroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents (e.g., chlorine, bromine), alkylating agents (e.g., alkyl halides).

Major Products

    Oxidation: Ketones, aldehydes.

    Reduction: Phenyl derivatives.

    Substitution: Halogenated or alkylated pyridyl derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in transition metal catalysis.

    Organic Synthesis: Intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential inhibitor of certain enzymes due to its structural features.

    Drug Development: Investigated for its potential as a pharmacophore in drug design.

Medicine

    Anticancer Research: Studied for its potential anticancer properties.

    Antimicrobial Agents: Potential use as an antimicrobial agent.

Industry

    Material Science: Used in the development of new materials with specific electronic properties.

    Polymer Chemistry: Incorporated into polymers to modify their properties.

Mechanism of Action

The mechanism of action of 4-(4-BROMOPHENYL)-2,6-DIHYDROXY-2,6-DI(2-PYRIDYL)CYCLOHEXYLMETHANONE depends on its application. In enzyme inhibition, it may bind to the active site of the enzyme, blocking substrate access. In drug development, it may interact with specific molecular targets, such as receptors or proteins, to exert its effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-CHLOROPHENYL)-2,6-DIHYDROXY-2,6-DI(2-PYRIDYL)CYCLOHEXYLMETHANONE
  • 4-(4-FLUOROPHENYL)-2,6-DIHYDROXY-2,6-DI(2-PYRIDYL)CYCLOHEXYLMETHANONE
  • 4-(4-METHOXYPHENYL)-2,6-DIHYDROXY-2,6-DI(2-PYRIDYL)CYCLOHEXYLMETHANONE

Uniqueness

The presence of the bromophenyl group in 4-(4-BROMOPHENYL)-2,6-DIHYDROXY-2,6-DI(2-PYRIDYL)CYCLOHEXYLMETHANONE imparts unique electronic and steric properties, making it distinct from its chlorinated, fluorinated, or methoxylated analogs. These properties can influence its reactivity, binding affinity, and overall effectiveness in various applications.

Properties

Molecular Formula

C28H24BrN3O3

Molecular Weight

530.4 g/mol

IUPAC Name

[4-(4-bromophenyl)-2,6-dihydroxy-2,6-dipyridin-2-ylcyclohexyl]-pyridin-2-ylmethanone

InChI

InChI=1S/C28H24BrN3O3/c29-21-12-10-19(11-13-21)20-17-27(34,23-8-2-5-15-31-23)26(25(33)22-7-1-4-14-30-22)28(35,18-20)24-9-3-6-16-32-24/h1-16,20,26,34-35H,17-18H2

InChI Key

WCMYMURTCHSGSY-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(C(C1(C2=CC=CC=N2)O)C(=O)C3=CC=CC=N3)(C4=CC=CC=N4)O)C5=CC=C(C=C5)Br

Origin of Product

United States

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